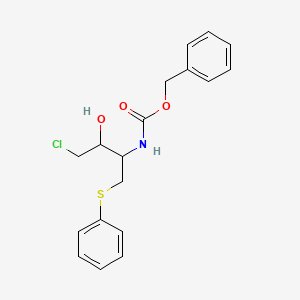

(2S,3R)-3-(N-benzyloxycarbonyl)-amino-1-chloro-4-phenylthiobutan-2-ol

Beschreibung

The compound (2S,3R)-3-(N-Benzyloxycarbonyl)-amino-1-chloro-4-phenylthiobutan-2-ol (CAS: 159878-02-1) is a chiral molecule with the molecular formula C₁₈H₂₀ClNO₃S and an average molecular mass of 365.872 g/mol . It features two stereocenters at positions 2S and 3R, a benzyloxycarbonyl (Cbz) protective group, a chloro substituent, a phenylthio (PhS) moiety, and a hydroxyl group. Its IUPAC name emphasizes the stereochemistry and functional groups, making it a structurally complex intermediate in organic synthesis. The compound is cataloged under ChemSpider ID 8126642 and MDL number MFCD28129671, with applications likely in peptide synthesis or medicinal chemistry due to its protective group and reactive sites .

Eigenschaften

IUPAC Name |

benzyl N-(4-chloro-3-hydroxy-1-phenylsulfanylbutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16-17,21H,11-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCLVAZUQJPLTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-(N-benzyloxycarbonyl)-amino-1-chloro-4-phenylthiobutan-2-ol typically involves multiple steps:

Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

Formation of the Chloro Intermediate: The protected amino compound is then reacted with thionyl chloride to introduce the chloro substituent.

Introduction of the Phenylthio Group: The final step involves the reaction of the chloro intermediate with a thiophenol derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R)-3-(N-benzyloxycarbonyl)-amino-1-chloro-4-phenylthiobutan-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.

Oxidation and Reduction: The phenylthio group can be oxidized to sulfoxides or sulfones, while the benzyloxycarbonyl group can be removed under reductive conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products

Substitution: Formation of amino or thio derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Removal of the benzyloxycarbonyl group to yield the free amine.

Wissenschaftliche Forschungsanwendungen

(2S,3R)-3-(N-benzyloxycarbonyl)-amino-1-chloro-4-phenylthiobutan-2-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2S,3R)-3-(N-benzyloxycarbonyl)-amino-1-chloro-4-phenylthiobutan-2-ol involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Stereochemical and Functional Group Variations

(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride (CAS: 166987-16-2)

- Molecular Formula: C₁₀H₁₅Cl₂NO

- Molecular Weight : 244.14 g/mol

- Substituents: Lacks the Cbz protective group and phenylthio moiety, instead featuring a free amine (as a hydrochloride salt) and a simpler phenyl group. The hydrochloride salt enhances solubility in polar solvents compared to the neutral target compound .

Voriconazole Derivative (VN-CHO)

- Structure : Features a (2S,3R) configuration, a 2,4-difluorophenyl group, a triazole ring, and a formyl substituent.

- Key Differences: Functional Groups: Replaces the Cbz and phenylthio groups with fluorinated aromatic and heterocyclic moieties. The fluorophenyl and triazole groups enhance binding to fungal cytochrome P450 enzymes, a property absent in the target compound .

Calpain Inhibitors (e.g., MDL28170)

- Example : Carbobenzoxy-valyl-phenylalaninal (MDL28170)

- Structure : Shares the Cbz protective group but includes a valine-phenylalanine aldehyde backbone.

- Key Differences: Backbone Complexity: MDL28170’s peptide-like structure contrasts with the target’s butanol backbone. Biological Role: Functions as a calpain protease inhibitor, leveraging the aldehyde group for covalent enzyme inhibition. The target compound lacks such electrophilic sites, suggesting divergent applications .

Structural and Property Comparison Table

Implications of Structural Differences

Stereochemistry : The (2S,3R) configuration in the target compound and VN-CHO may favor specific enantioselective interactions, whereas the (2S,3S) isomer in the hydrochloride salt could exhibit distinct binding affinities .

Protective Groups : The Cbz group in the target compound and MDL28170 aids in amine protection during synthesis, but its bulkiness may limit accessibility in certain reactions compared to the free amine in the hydrochloride derivative .

Biological Activity: VN-CHO’s fluorophenyl and triazole groups are critical for antifungal activity, highlighting how minor substituent changes can redirect applications from synthesis (target compound) to therapeutics .

Biologische Aktivität

(2S,3R)-3-(N-benzyloxycarbonyl)-amino-1-chloro-4-phenylthiobutan-2-ol, with CAS number 159878-02-1, is a compound of significant interest due to its biological properties and applications in medicinal chemistry. This molecule serves as a key intermediate in the synthesis of nelfinavir, an antiretroviral drug used in the treatment of HIV/AIDS. Understanding its biological activity is crucial for further development and optimization of related compounds.

Chemical Structure and Properties

The molecular formula of (2S,3R)-3-(N-benzyloxycarbonyl)-amino-1-chloro-4-phenylthiobutan-2-ol is C18H20ClNO3S, with a molecular weight of 365.87 g/mol. The compound features a chiral center, which contributes to its potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H20ClNO3S |

| Molecular Weight | 365.87 g/mol |

| Appearance | White solid |

| Purity | ≥ 98% |

| Moisture | ≤ 0.5% |

Antiviral Activity

(2S,3R)-3-(N-benzyloxycarbonyl)-amino-1-chloro-4-phenylthiobutan-2-ol has been identified as a central intermediate in the synthesis of nelfinavir, which exhibits potent antiviral activity against HIV. The mechanism involves the inhibition of HIV protease, an essential enzyme for viral replication. Studies have shown that nelfinavir and its derivatives can significantly reduce viral load in infected patients, highlighting the importance of this compound in antiviral therapy .

Cytotoxicity Studies

Research has also explored the cytotoxic effects of related compounds derived from (2S,3R)-3-(N-benzyloxycarbonyl)-amino-1-chloro-4-phenylthiobutan-2-ol on various cancer cell lines. For instance, analogs have demonstrated selective cytotoxicity against MDA-MB-468 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive breast cancer) cell lines. The introduction of specific substituents on the phenyl ring has been shown to enhance potency and selectivity .

Structure-Activity Relationship (SAR)

The biological activity of (2S,3R)-3-(N-benzyloxycarbonyl)-amino-1-chloro-4-phenylthiobutan-2-ol can be influenced by structural modifications:

- Substituents on the Phenyl Ring : Variations in substituents can lead to significant changes in cytotoxicity profiles. For example, compounds with electron-withdrawing groups exhibited enhanced activity against cancer cell lines.

- Chirality : The specific stereochemistry at the chiral centers is crucial for maintaining biological activity; modifications may lead to decreased efficacy or increased toxicity.

Study 1: Antiviral Efficacy

In a clinical study involving nelfinavir, patients showed a marked decrease in HIV RNA levels after treatment. The study highlighted the role of (2S,3R)-3-(N-benzyloxycarbonyl)-amino-1-chloro-4-phenylthiobutan-2-ol as a critical precursor in developing effective antiretroviral therapies.

Study 2: Cancer Cell Line Testing

A series of derivatives synthesized from (2S,3R)-3-(N-benzyloxycarbonyl)-amino-1-chloro-4-phenylthiobutan-2-ol were tested against MDA-MB-468 cells using MTT assays. Results indicated that compounds with specific substitutions achieved GI50 values below 10 µM, demonstrating potent cytotoxic effects compared to standard treatments like gefitinib .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.